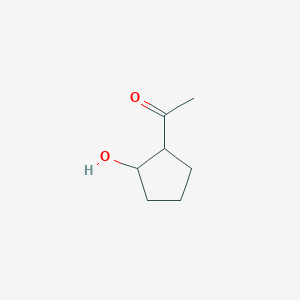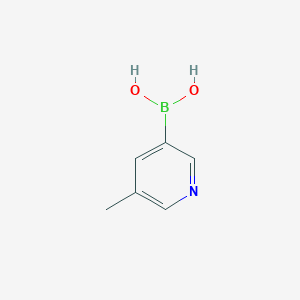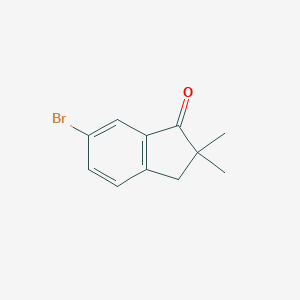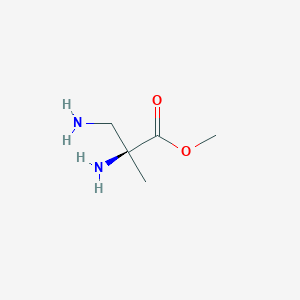
methyl (2S)-2,3-diamino-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Diamino-2-methyl-propanoic acid methyl ester is a chemical compound with the molecular formula C5H12N2O2 It is a derivative of propanoic acid and features two amino groups and a methyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diamino-2-methyl-propanoic acid methyl ester typically involves the reaction of 2,3-diaminopropanoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The product is then purified through recrystallization or distillation .
Industrial Production Methods
In an industrial setting, the production of 2,3-Diamino-2-methyl-propanoic acid methyl ester may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and controlled reaction environments ensures the consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Diamino-2-methyl-propanoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted amines, alcohols, and oxo derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,3-Diamino-2-methyl-propanoic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2,3-Diamino-2-methyl-propanoic acid methyl ester exerts its effects involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can further participate in biochemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Dihydroxy-propanoic acid methyl ester
- 2,3-Dichloro-propanoic acid methyl ester
- 2-Hydroxy-2-methyl-propanoic acid methyl ester
Uniqueness
2,3-Diamino-2-methyl-propanoic acid methyl ester is unique due to the presence of two amino groups, which confer distinct reactivity and interaction profiles compared to other similar compounds. This makes it particularly valuable in synthetic chemistry and biochemical research .
Eigenschaften
CAS-Nummer |
190393-73-8 |
|---|---|
Molekularformel |
C5H12N2O2 |
Molekulargewicht |
132.16 g/mol |
IUPAC-Name |
methyl (2S)-2,3-diamino-2-methylpropanoate |
InChI |
InChI=1S/C5H12N2O2/c1-5(7,3-6)4(8)9-2/h3,6-7H2,1-2H3/t5-/m0/s1 |
InChI-Schlüssel |
PVGQUBKVBPGUPH-YFKPBYRVSA-N |
SMILES |
CC(CN)(C(=O)OC)N |
Isomerische SMILES |
C[C@](CN)(C(=O)OC)N |
Kanonische SMILES |
CC(CN)(C(=O)OC)N |
Synonyme |
L-Alanine, 3-amino-2-methyl-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



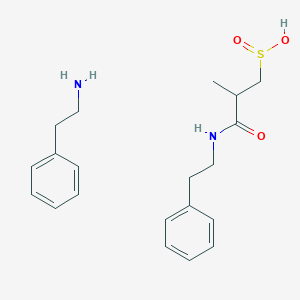

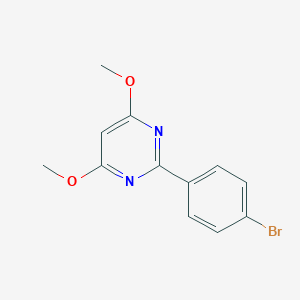


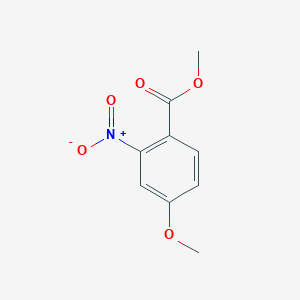
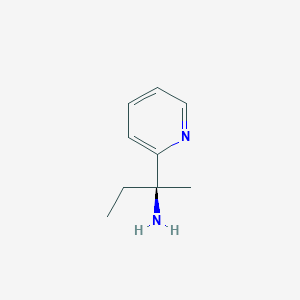
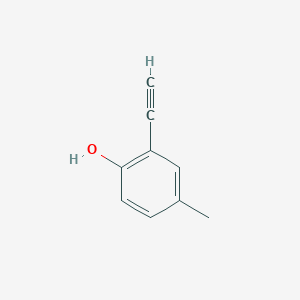

![4-[2-[3-(2,4-Difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B66598.png)
